molecular formula C7H4ClFN2 B1431573 4-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine CAS No. 1352395-97-1

4-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1431573
CAS No.: 1352395-97-1
M. Wt: 170.57 g/mol
InChI Key: JGZWLBNOSFQMNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This multi-functionalized scaffold is particularly valuable for the design and synthesis of targeted protein kinase inhibitors. The electron-withdrawing chloro and fluoro substituents on the pyrrolo[3,2-c]pyridine core make it a versatile intermediate for further functionalization via cross-coupling reactions and nucleophilic substitutions, allowing researchers to develop structure-activity relationships. The 1H-pyrrolo[3,2-c]pyridine scaffold has demonstrated particular utility in oncology research, serving as a key structural component in potent and selective inhibitors of kinases such as MPS1 (TTK), a crucial component of the spindle assembly checkpoint signal that is aberrantly overexpressed in many human cancers . Compounds based on this scaffold can stabilize inactive kinase conformations and display favorable pharmacokinetic profiles, making them valuable chemical tools for target validation and lead optimization . This product is offered For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet prior to use and handle this compound with appropriate precautions, including wearing protective gloves, eye protection, and working in a well-ventilated area. The chloro and fluoro substituents enhance the reactivity of this scaffold while potentially influencing its physicochemical properties, including lipophilicity and metabolic stability.

Properties

IUPAC Name

4-chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-7-6-4(9)3-11-5(6)1-2-10-7/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZWLBNOSFQMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Similar compounds have been found to have antidiabetic, antimycobacterial, antiviral, and antitumor activities, suggesting that they may interact with a variety of biochemical pathways.

Result of Action

Similar compounds have been found to reduce blood glucose, suggesting potential therapeutic applications in conditions such as diabetes and cardiovascular diseases.

Biological Activity

4-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H5ClFNC_7H_5ClFN. The presence of chlorine and fluorine atoms in the pyrrolo[3,2-c]pyridine scaffold contributes to its unique chemical properties, influencing its biological interactions.

Research indicates that this compound exhibits significant biological activities through various mechanisms:

  • Inhibition of Kinases : The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. It binds to active or allosteric sites on these enzymes, modulating their activity and potentially reducing tumor growth.
  • Targeting Fibroblast Growth Factor Receptors (FGFRs) : Preliminary studies suggest that this compound may inhibit FGFRs, which are crucial in tumorigenesis. This inhibition can lead to decreased cell proliferation and increased apoptosis in cancer cells .

Biological Activities

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Mechanism Reference
Inhibition of FGFRsBinds to FGFR active sites
Antitumor ActivityInduces apoptosis in cancer cells
Antimicrobial PropertiesActive against certain bacterial strains
Antidiabetic EffectsEnhances insulin sensitivity

Case Studies

Several case studies have highlighted the potential of this compound in preclinical settings:

  • Cancer Cell Line Studies : In vitro studies demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines by inducing apoptosis. For example, it was shown to reduce viability in breast cancer cell lines with IC50 values in the low micromolar range .
  • Kinase Inhibition Assays : Compounds structurally similar to this compound have been evaluated for their kinase inhibitory properties. These studies reveal that certain derivatives exhibit potent inhibition against FGFRs with IC50 values ranging from nanomolar to low micromolar concentrations .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
4-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine has been investigated for its role as a lead compound in the development of new therapeutic agents. Its structure allows for interactions with specific biological targets, making it a candidate for drug development aimed at treating various diseases, particularly cancers.

Kinase Inhibition:
Research indicates that this compound can inhibit specific kinases involved in cancer progression. For instance, it has shown promise in targeting fibroblast growth factor receptors (FGFRs), which are crucial in tumorigenesis. Inhibition of FGFRs can lead to reduced cell proliferation and increased apoptosis in cancer cells, highlighting its therapeutic potential in oncology .

Application Description
Cancer Treatment Potential inhibitor of FGFRs; may reduce tumor growth and promote apoptosis.
Kinase Inhibitors Explored as a scaffold for developing selective kinase inhibitors.
Drug Development Serves as a lead compound for new drugs targeting specific diseases.

Biological Research

Biological Interactions:
The compound is used in assays to study its effects on various biological pathways. Its ability to bind to enzymes or receptors allows researchers to investigate its influence on cellular processes.

Mechanism of Action:
The mechanism often involves binding to active or allosteric sites on enzymes, thereby modulating their activity. This characteristic makes it an essential tool for studying enzyme inhibition and receptor binding .

Biological Activity Description
Enzyme Inhibition Binds to enzymes, inhibiting their activity and altering biological pathways.
Receptor Binding Interacts with receptors involved in disease processes, aiding research efforts.

Material Science

Electronic Properties:
Due to its unique electronic properties, this compound is being explored for applications in organic electronics and photonics. The halogen substituents enhance its reactivity and stability, making it suitable for use in advanced materials .

Material Application Description
Organic Electronics Potential use in the development of electronic devices due to favorable properties.
Photonics Investigated for applications in light-emitting devices and sensors.

Case Studies

  • Inhibition of Kinases:
    A study demonstrated that derivatives of this compound effectively inhibited FGFRs, leading to decreased proliferation rates in cancer cell lines. This finding supports the compound's potential as an anticancer agent.
  • Biological Assays:
    In vitro assays have shown that the compound interacts with various biological targets, leading to insights into its mechanism of action and potential therapeutic uses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Pyrrolo-pyridine Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (Positions) CAS Number Molecular Formula Key Properties/Applications Reference
4-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine Cl (4), F (3) 1211582-49-8 C₇H₄ClFN₂ Intermediate for antiproliferative agents; rigid scaffold for drug design
4-Chloro-1H-pyrrolo[3,2-c]pyridine Cl (4) 60290-21-3 C₇H₅ClN₂ Parent compound; lower polarity due to absence of F
3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine Cl (3), Cl (4) 117332-47-5 C₇H₄Cl₂N₂ Higher lipophilicity; used in kinase inhibitors
4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Cl (4), CF₃ (3) CID 11629921 C₈H₄ClF₃N₂ Enhanced metabolic stability due to CF₃ group
4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine Cl (4), F (5), I (3) 1228665-90-4 C₇H₃ClFIN₂ Radiolabeling potential; bulky substituents reduce reactivity

Key Observations:

  • Lipophilicity: Dichloro derivatives (e.g., 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine) exhibit higher logP values than mono-halogenated compounds, impacting membrane permeability .
  • Steric Effects : Bulky substituents like iodine (e.g., 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine) may hinder nucleophilic substitution reactions compared to smaller halogens .

Functional Group Variations

Table 2: Impact of Functional Modifications
Compound Name Functional Group(s) Key Reactivity/Biological Findings Reference
4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde CHO (2) Aldehyde enables condensation reactions; used in Schiff base synthesis
4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine NH₂ (3) Amine group facilitates cross-coupling; precursor to kinase inhibitors
7-Chloro-2-(4-fluorophenyl)-1H-pyrrolo[2,3-c]pyridine Aryl (2) Fluorophenyl enhances π-π stacking; antimicrobial activity

Key Observations:

  • Aldehyde Functionalization : The carbaldehyde derivative (C₈H₅ClN₂O) offers a reactive site for further derivatization, unlike the target compound’s halogens .
  • Amino Substitution: The 3-amino group in 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine enhances hydrogen-bonding capacity, critical for receptor interactions .

Preparation Methods

Starting Material Preparation: Halogenated Aminopyridines

  • The synthesis begins with 4-amino-2-bromopyridine , which undergoes iodination using iodine monochloride in acetic acid at 75 °C for 3 hours. This reaction produces a mixture of regioisomers, from which the desired 2-bromo-5-iodopyridin-4-amine is isolated by chromatographic separation with yields around 38%.
Compound Reaction Conditions Yield (%) Notes
4-amino-2-bromopyridine to 2-bromo-5-iodopyridin-4-amine Iodine monochloride, AcOH, 75 °C, 3 h 38 Regioselective iodination with chromatographic purification

Palladium-Catalyzed Cross-Coupling and Cyclization

  • The sulfonamide intermediate undergoes sequential Sonogashira cross-coupling with alkynes followed by base-catalyzed domino cyclization to form the pyrrolo[3,2-c]pyridine core. Palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 are employed under nitrogen atmosphere, typically in dioxane/water mixtures at elevated temperatures (~80 °C).

  • The cyclization step is critical and benefits from the sulfonamide group’s influence on proton acidity, increasing reaction efficiency.

Step Catalyst Solvent Temperature Time Notes
Sonogashira coupling Pd catalyst, CuI Dioxane/water 80 °C Several hours Formation of alkyne intermediate
Domino cyclization Base (e.g., K2CO3) Same as above 80 °C Several hours Ring closure to pyrrolo[3,2-c]pyridine

The preparation of a related compound (compound 3 in the cited study) illustrates the general strategy:

  • Starting from 4-amino-2-bromopyridine, iodination yields 2-bromo-5-iodopyridin-4-amine.
  • Conversion to the methanesulfonamide derivative.
  • Sonogashira coupling with tert-butyl 4-ethynyl-1H-pyrazole-1-carboxylate.
  • Base-catalyzed domino cyclization to form the fused pyrrolopyridine ring.
  • Final palladium-mediated substitution to install the desired substituents.

Summary Table of Preparation Steps

Step Starting Material Reagents/Conditions Product Yield (%) Key Notes
1 4-amino-2-bromopyridine Iodine monochloride, AcOH, 75 °C, 3 h 2-bromo-5-iodopyridin-4-amine 38 Regioselective iodination
2 2-bromo-5-iodopyridin-4-amine Methanesulfonyl chloride, Et3N, CH2Cl2, 0 °C to RT N-(2-bromo-5-iodopyridin-4-yl)methanesulfonamide 64 Sulfonamide introduction
3 Sulfonamide intermediate Pd-catalyzed Sonogashira coupling, base-catalyzed cyclization Pyrrolo[3,2-c]pyridine core Variable Key ring closure step
4 Pyrrolo[3,2-c]pyridine intermediate Palladium-mediated substitution 4-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine Variable Installation of halogen substituents

Research Findings and Notes

  • The sulfonamide group plays a crucial role in enhancing the efficiency of the domino cyclization reaction by increasing the acidity of the anilinic proton, which is essential for ring closure.

  • The regioselectivity of halogenation steps requires careful chromatographic separation due to the formation of isomeric products.

  • Palladium-catalyzed cross-coupling reactions are central to constructing the fused heterocyclic framework, with reaction conditions optimized for yield and selectivity.

  • Although direct preparation methods for this compound are limited in open literature, related synthetic routes for halogenated pyrrolopyridines provide a reliable framework adaptable to this compound.

Q & A

Q. What are the common synthetic routes for 4-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine, and how can low yields be addressed?

  • Methodological Answer : A typical synthesis involves halogenation and fluorination steps. For example, fluorination using Selectfluor® in acetonitrile/ethanol at 70°C yielded 29% for a structurally related pyrrolopyridine derivative . To improve yields:
  • Optimize solvent polarity (e.g., DMF or DMSO may enhance reactivity compared to acetonitrile) .
  • Explore catalysts like Pd(PPh₃)₄ for coupling reactions or NaH for deprotonation .
  • Purify via silica gel column chromatography (e.g., DCM/EA gradients) to isolate the product efficiently .

Q. How is the structural identity of this compound confirmed?

  • Methodological Answer : Use a combination of:
  • ¹H/¹⁹F NMR : Peaks at δ ~7.2–8.2 ppm (aromatic protons) and δ ~-172 ppm (fluorine) confirm substitution patterns .
  • HRMS : Match experimental [M+H]+ values with theoretical masses (e.g., C₇H₅FClN₂ requires 171.0120) .
  • X-ray crystallography : Resolve bond lengths/angles (e.g., mean C–C = 0.004 Å, R factor = 0.052) for unambiguous confirmation .

Q. Which solvents are optimal for reactions involving pyrrolopyridine derivatives?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO, THF) are preferred for facilitating nucleophilic substitutions or coupling reactions . For fluorination, acetonitrile is effective but may require co-solvents like ethanol to improve solubility . Avoid protic solvents if base-sensitive intermediates are involved.

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Use PPE: Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Conduct reactions in fume hoods for volatile solvents (e.g., DCM, THF).
  • Dispose of waste via certified hazardous waste services to avoid environmental contamination .

Advanced Research Questions

Q. How can computational methods aid in studying this compound?

  • Methodological Answer :
  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO levels) to guide functionalization .
  • Hirshfeld surface analysis : Analyze intermolecular interactions (e.g., Cl···H, F···H) in crystal structures .
  • Molecular docking : Screen for binding affinity with biological targets (e.g., kinase inhibitors) .

Q. What strategies are effective for functionalizing the pyrrolopyridine core?

  • Methodological Answer :
  • Nitration : Use HNO₃/H₂SO₄ at 0°C to introduce nitro groups, followed by reduction to amines .
  • Suzuki coupling : Attach aryl groups via Pd-catalyzed cross-coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) .
  • Sulfonylation : React with sulfonyl chlorides to introduce sulfonamide moieties for biological activity .

Q. How do substituent positions influence the compound’s reactivity and bioactivity?

  • Methodological Answer :
  • Chloro/fluoro positioning : Meta-fluorine and para-chloro groups enhance electrophilic substitution rates .
  • Steric effects : Bulkier substituents at the 1H-position may hinder crystallization but improve metabolic stability .
  • Pharmacophore tuning : Modifications at the 3- and 4-positions (e.g., adding methyl or ethoxy groups) optimize interactions with target proteins .

Q. How can conflicting solubility data be resolved for this compound?

  • Methodological Answer :
  • Test solubility in DMSO (high polarity) vs. THF (moderate polarity) using UV-Vis spectroscopy or gravimetric analysis .
  • Consider salt formation (e.g., hydrochloride salts) to improve aqueous solubility for biological assays .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

  • Methodological Answer :
  • Low yields : Switch to flow chemistry for better temperature control and mixing .
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using DCM/hexane gradients) .
  • Byproduct formation : Monitor reactions via LC-MS to identify intermediates and adjust stoichiometry .

Q. How can structural analogs be designed for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Synthesize dichloro or trifluoro derivatives (e.g., 4,6-dichloro analogs) to assess halogen effects .
  • Introduce sp³-hybridized carbons (e.g., piperidine or morpholine rings) to modulate rigidity and binding .
  • Compare IC₅₀ values in enzymatic assays to correlate substituent effects with potency .

Data Contradictions and Resolution

  • Solvent Choice : recommends pyridine/DMF for reactions, while uses acetonitrile/ethanol. Resolution: Test solvent combinations (e.g., DMF/ethanol) to balance polarity and boiling points .
  • Fluorination Efficiency : Low yields in suggest optimizing Selectfluor® stoichiometry or switching to alternative fluorinating agents (e.g., XtalFluor-E) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 2
4-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine

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